2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid)
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Overview
Description
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H15F6N3O5 and a molecular weight of 383.25 . This compound is often used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity .
Comparison with Similar Compounds
2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
5,8-Diazaspiro[3.6]decan-9-one: This compound has a similar spirocyclic structure but differs in its functional groups.
5-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid: This compound is used as a rigid linker in PROTAC development.
The uniqueness of 2,5,8-Triazaspiro[3.6]decan-9-one; bis(trifluoroacetic acid) lies in its specific structure and the presence of trifluoroacetic acid groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,5,8-triazaspiro[3.6]decan-9-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2C2HF3O2/c11-6-3-7(4-8-5-7)10-2-1-9-6;2*3-2(4,5)1(6)7/h8,10H,1-5H2,(H,9,11);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQRXOVAIVLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC(=O)N1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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